Bcl-xL Inhibitory Activity: 2-Ethoxy vs. 2,4-Dimethoxy vs. 2,5-Dimethoxy Head-to-Head HTS Comparison
In a standardized HTS assay measuring disruption of Bcl-xL protein interactions (384-well format, FRET-based readout, pH 7.4), the target 2-ethoxyphenyl compound (BDBM32290) exhibited an EC50 of 2.65 × 10^4 nM (26.5 µM). Under identical or near-identical assay conditions, the 2,4-dimethoxyphenyl analog (BDBM32309) yielded EC50 = 1.28 × 10^4 nM (12.8 µM), and the 2,5-dimethoxyphenyl analog (BDBM32304) yielded EC50 = 1.64 × 10^4 nM (16.4 µM) and 1.76 × 10^4 nM (17.6 µM) in independent replicates [1][2]. The 2-ethoxy compound is approximately 1.5- to 2.1-fold less potent than the dimethoxy analogs, indicating that replacing the methoxy groups with a single ortho-ethoxy substituent modulates Bcl-xL target engagement in a quantifiable and reproducible manner.
| Evidence Dimension | Bcl-xL inhibition EC50 (nM) in HTS assay |
|---|---|
| Target Compound Data | EC50 = 2.65 × 10^4 nM (26.5 µM) |
| Comparator Or Baseline | 2,4-dimethoxyphenyl analog: EC50 = 1.28 × 10^4 nM (12.8 µM); 2,5-dimethoxyphenyl analog: EC50 = 1.64 × 10^4 nM and 1.76 × 10^4 nM (16.4–17.6 µM) |
| Quantified Difference | 2-ethoxy is 1.5-fold (vs. 2,5-dimethoxy) to 2.1-fold (vs. 2,4-dimethoxy) less potent |
| Conditions | 384-well HTS microplate assay; pH 7.4; 4°C (BDBM32290, BDBM32309) and 2°C (BDBM32304 replicate); FRET-based detection of Bcl-xL protein interaction disruption |
Why This Matters
This data demonstrates that the 2-ethoxyphenyl substitution pattern produces a distinct Bcl-xL activity fingerprint; researchers investigating Bcl-2 family protein modulation or apoptosis pathway screening must use the specific ortho-ethoxy compound to ensure reproducible SAR conclusions, as methoxy-to-ethoxy substitution alone shifts EC50 by up to ~2-fold in the same assay.
- [1] BindingDB Entry BDBM32290: 6-(2-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. HTS EC50 = 2.65E+4 nM for Bcl-xL (Isoform Bcl-X(L) of Bcl-2-like protein 1). Assay: 384-well, pH 7.4, 4°C, FRET-based. Accessed 2026. View Source
- [2] BindingDB Entry BDBM32304 (6-(2,5-dimethoxyphenyl)benzo[d][2]benzazepine-5,7-dione, EC50 1.64E+4–1.76E+4 nM) and BDBM32309 (6-(2,4-dimethoxyphenyl)benzo[d][2]benzazepine-5,7-dione, EC50 1.28E+4 nM). HTS Bcl-xL assay conditions matched to BDBM32290. Accessed 2026. View Source
